ML753286

Description

Significance of ATP-Binding Cassette (ABC) Transporters in Biological Systems

ABC transporters are a large superfamily of membrane proteins found across all living organisms, playing critical roles in numerous biological processes. nih.govbohrium.comfrontiersin.orgebi.ac.uk They utilize the energy derived from ATP binding and hydrolysis to translocate a diverse array of substrates, ranging from small ions and metabolites to complex lipids and proteins, across biological membranes. nih.govbohrium.comebi.ac.ukmdpi.com In bacteria, ABC transporters are essential for nutrient uptake, membrane and cell-wall formation, and antibiotic resistance. frontiersin.org In humans, this superfamily comprises 48 members involved in various physiological functions, and their dysfunction or altered expression can contribute to a wide range of diseases. bohrium.com Their functional diversity underscores their expansive involvement in human biology. bohrium.com

Fundamental Role of BCRP/ABCG2 in Xenobiotic Efflux and Endogenous Substance Transport

BCRP/ABCG2 is an ATP-binding cassette efflux transporter that plays a fundamental role in the transport of both xenobiotic substances and endogenous compounds. nih.govnih.gov Identified initially in a multidrug-resistant breast cancer cell line, BCRP was found to confer resistance to chemotherapeutic agents like mitoxantrone (B413) and topotecan. nih.govresearchgate.net BCRP actively removes drugs and endogenous molecules from the cell, using the energy from ATP hydrolysis. nih.gov Its substrates include a wide range of therapeutic agents, as well as physiological substances such as estrone-3-sulfate, 17β-estradiol 17-(β-D-glucuronide), and uric acid. nih.govnih.govdovepress.com BCRP's function as an efflux transporter limits the intracellular accumulation of various agents and toxicants. nih.gov It also plays a key role in heme and folate homeostasis. nih.gov

BCRP/ABCG2 Expression Profiles in Barrier Tissues and Organ Systems

BCRP exhibits strategic localization and substantial expression in various human and rodent tissues, implying a crucial role in limiting absorption, mediating distribution, and facilitating elimination of its substrates. nih.gov High expression levels are observed on the apical membranes of placental syncytiotrophoblasts, intestinal epithelium, liver hepatocytes, endothelial cells of brain microvessels, and renal proximal tubular cells. nih.govresearchgate.netnih.gov This localization contributes to the absorption, distribution, and elimination of drugs and endogenous compounds, as well as tissue protection against xenobiotic exposure. nih.govresearchgate.netnih.govnih.gov BCRP is also found in the mammary glands, blood-testis barrier, and hematopoietic stem cells. journal-dtt.orgresearchgate.net Its expression in the placenta is vital for protecting the fetus from certain drugs. journal-dtt.org In the liver and kidney, BCRP facilitates biliary and renal elimination. nih.gov At the blood-brain barrier, BCRP significantly limits brain penetration of drugs and xenobiotics. nih.gov

Molecular Mechanisms of BCRP/ABCG2 Contribution to Multidrug Resistance in Research Models

BCRP's contribution to multidrug resistance in research models is primarily mediated by its ability to actively efflux a broad spectrum of structurally diverse anticancer drugs out of cancer cells, thereby reducing their intracellular concentration below cytotoxic levels. dovepress.comnih.gove-century.us This active efflux is an ATP-dependent process. researchgate.netdovepress.com Overexpression of BCRP in cancer cells directly causes MDR. nih.govnih.gov BCRP expression can be a characteristic of certain normal tissue stem cells, known as "side population cells," which are identified by their ability to exclude Hoechst 33342 dye, a BCRP substrate. nih.gov Malignant tissues can exploit this property, with cancer stem cells frequently manifesting the "side population" phenotype characterized by BCRP expression, contributing to inherent resistance. nih.gov The molecular mechanisms regulating BCRP gene expression involve various trans-acting elements and cellular pathways. nih.govnih.gov

Strategic Rationale for BCRP/ABCG2 Inhibitor Development in Preclinical Research

The strategic rationale for developing BCRP/ABCG2 inhibitors in preclinical research stems directly from its significant role in MDR and drug disposition. nih.govnih.govfrontiersin.org Blocking BCRP-mediated active efflux may provide a therapeutic benefit for cancers by increasing the intracellular accumulation of chemotherapeutic agents in resistant cells. nih.govnih.gov Furthermore, modulating BCRP function can potentially improve the pharmacokinetics of substrate drugs, enhancing their efficacy and reducing toxicity. nih.govfrontiersin.org While the clinical relevance of reversing BCRP-mediated MDR is still under investigation, preclinical studies aim to identify potent and selective BCRP inhibitors that can be evaluated for their potential to overcome resistance and improve drug delivery to target tissues, including the brain. frontiersin.orgnih.govnih.gov

ML753286 in BCRP/ABCG2 Research

This compound is a chemical compound that has been investigated in preclinical research for its properties as a selective inhibitor of BCRP/ABCG2. nih.govarctomsci.commedchemexpress.comtandfonline.com It is described as an orally active and selective BCRP inhibitor. arctomsci.commedchemexpress.com Preclinical characterizations have identified this compound as a potent inhibitor for BCRP with an IC50 of 0.6 μM. arctomsci.commedchemexpress.comtandfonline.commedchemexpress.commedchemexpress.com Research indicates that this compound exhibits selectivity for BCRP over other transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptide (OATP), as well as major cytochrome P450 enzymes. nih.govtandfonline.comresearchgate.net For instance, in vitro studies have shown this compound to have significantly higher IC50 values for P-gp and OATP-mediated transport compared to BCRP. arctomsci.commedchemexpress.commedchemexpress.com

Preclinical studies utilizing this compound have aimed to characterize its in vitro and in vivo properties and to evaluate its utility as a selective BCRP inhibitor in rodent models. tandfonline.comresearchgate.nettaylorandfrancis.com Research has explored its absorption, distribution, metabolism, and excretion (ADME) profile. arctomsci.comtandfonline.comtaylorandfrancis.com this compound has been reported to have high permeability and low to medium clearance in rodent and human liver S9 fractions, and to be stable in plasma across species. arctomsci.commedchemexpress.comtandfonline.commedchemexpress.com

Studies in animal models, such as Bcrp knockout (KO) and wild-type (WT) mice and rats, have been conducted to investigate the effects of this compound on BCRP function and the pharmacokinetics of BCRP substrates. arctomsci.comtandfonline.commedchemexpress.comresearchgate.net For example, studies in rats have indicated that this compound can inhibit Bcrp functions. arctomsci.commedchemexpress.com Research using this compound has also supported findings regarding the dominant expression of BCRP on red blood cell membranes and its effect on substrate partitioning. nih.govresearchgate.net Additionally, this compound has been used in studies investigating potential endogenous biomarkers for BCRP activity, such as riboflavin (B1680620), where administration of this compound caused elevated plasma riboflavin in monkeys. nih.govnih.gov

The characterization of this compound in these preclinical studies supports its potential as a tool for evaluating BCRP/Bcrp activity in vitro and in rodent model systems. tandfonline.com

Here is a summary of some preclinical findings related to this compound:

| Study Type | Model System | Key Finding Related to this compound | Source |

| In vitro Inhibition | BCRP, P-gp, OATP mediated transport | IC50 for BCRP: 0.6 μM; IC50 for P-gp: >30 μM; IC50 for OATP: 39.0 μM | arctomsci.commedchemexpress.commedchemexpress.com |

| ADME Properties | Rodent and human liver S9 fractions, plasma | High permeability, low to medium clearance, stable in plasma | arctomsci.commedchemexpress.comtandfonline.commedchemexpress.com |

| In vivo Inhibition | Rats | Appears to completely inhibit Bcrp functions at certain doses. arctomsci.commedchemexpress.com | arctomsci.commedchemexpress.com |

| In vivo Biomarker Study | Monkeys | Administration caused elevated plasma riboflavin. nih.govnih.gov | nih.govnih.gov |

| In vivo Transport Study | Mice | Used to support findings on BCRP expression on RBCs and substrate partitioning. nih.govresearchgate.net | nih.govresearchgate.net |

These findings highlight this compound as a selective BCRP inhibitor valuable for preclinical research aimed at understanding BCRP-mediated transport and its implications in areas such as multidrug resistance and drug disposition. tandfonline.com

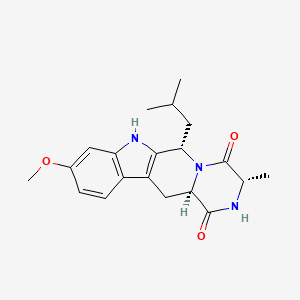

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-MZPVMMEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization of Ml753286 As a Selective Bcrp/abcg2 Inhibitor

Chemical Genesis and Analogous Relationship of ML753286 to Reference BCRP/ABCG2 Inhibitors

This compound is described in the literature as a novel selective BCRP inhibitor and an analog of Ko143. nih.govfigshare.comtandfonline.com This suggests a structural relationship or derivation from the known BCRP inhibitor Ko143, aimed at potentially improving pharmacokinetic profiles or other properties. nih.govmedchemexpress.comoaepublish.com The chemical formula of this compound is C₂₀H₂₅N₃O₃, and its PubChem CID is 118017423. nih.gov Ko143, a reference BCRP inhibitor, has a chemical formula of C₂₆H₃₅N₃O₅ and a PubChem CID of 10322450. guidetopharmacology.orgnih.gov

Comparative Pharmacological Profiling with Ko143 and Other Modulators

Comparative studies have profiled the pharmacological activity of this compound alongside established BCRP inhibitors like Ko143. This compound has been shown to be a potent inhibitor of BCRP. nih.govtandfonline.com Ko143 is widely recognized as a potent and selective ABCG2 inhibitor, displaying significant selectivity over other transporters like P-gp and MRP-1. fishersci.sesigmaaldrich.com Research indicates that this compound exhibits similar potency and selectivity characteristics for BCRP inhibition. nih.govtandfonline.com For instance, this compound has an reported IC₅₀ of 0.6 µM for BCRP efflux transporter inhibition. medchemexpress.comcenmed.commedchemexpress.commedchemexpress.commybiosource.com While direct head-to-head IC₅₀ comparisons in the exact same assay conditions are crucial for precise relative potency, studies describe this compound as having comparable or improved properties compared to Ko143 in certain contexts, particularly regarding pharmacokinetic profiles. nih.govmedchemexpress.comoaepublish.com Some studies on other novel BCRP inhibitors have reported IC₅₀ values lower than Ko143, highlighting the ongoing search for more potent modulators. nih.govresearchgate.net However, this compound is specifically noted as a Ko143 analog with improved preclinical pharmacokinetic properties. nih.govtandfonline.comoaepublish.com

Quantitative Assessment of this compound Inhibitory Potency and Selectivity

Quantitative assessments have been conducted to determine the inhibitory potency and selectivity profile of this compound against BCRP and other transporters.

Inhibition Kinetics of BCRP/ABCG2-Mediated Transport Processes

This compound functions as a potent inhibitor of BCRP-mediated transport processes. nih.govtandfonline.com Studies have utilized in vitro assays, such as those measuring the efflux of BCRP substrates, to quantify its inhibitory effect. medchemexpress.com An IC₅₀ value of 0.6 µM for BCRP efflux transporter inhibition has been reported for this compound. medchemexpress.comcenmed.commedchemexpress.commedchemexpress.commybiosource.com This indicates the concentration at which this compound inhibits 50% of the BCRP-mediated transport activity in a given experimental setting.

Differentiated Specificity Against Allied Efflux Transporters (e.g., P-glycoprotein, OATP)

A key characteristic of this compound is its selectivity for BCRP over other important efflux and uptake transporters. Research explicitly states that this compound is a potent inhibitor for BCRP but not for P-glycoprotein (P-gp) or organic anion-transporting polypeptide (OATP). nih.govfigshare.comtandfonline.com Quantitative data supports this, with reported IC₅₀ values for this compound being >30 µM for P-gp-mediated transport and 39.0 µM for OATP-mediated transport, in contrast to its 0.6 µM IC₅₀ for BCRP. medchemexpress.com This demonstrates a significant degree of selectivity for BCRP compared to P-gp and OATP. nih.govfigshare.comtandfonline.commedchemexpress.com

Here is a summary of the inhibitory potency data:

| Transporter | This compound IC₅₀ (µM) |

| BCRP | 0.6 medchemexpress.comcenmed.commedchemexpress.commedchemexpress.commybiosource.com |

| P-gp | >30 medchemexpress.com |

| OATP | 39.0 medchemexpress.com |

Research into Absence of Significant Interactions with Major Cytochrome P450 Isoforms

Studies have also investigated the potential for this compound to interact with major cytochrome P450 (CYP) isoforms, enzymes critical for drug metabolism. Research indicates that this compound does not significantly inhibit major cytochrome P450s (CYPs). nih.govfigshare.comtandfonline.com This suggests a low likelihood of this compound causing significant pharmacokinetic interactions through the inhibition of common drug-metabolizing enzymes, contributing to its favorable profile as a selective transporter inhibitor. nih.govfigshare.comtandfonline.com

Elucidation of Ml753286 Molecular and Cellular Mechanisms of Action

Investigations into ML753286 Interaction with BCRP/ABCG2 Substrate Binding Sites

The precise interactions between this compound and the substrate-binding sites of BCRP/ABCG2 are crucial for understanding its inhibitory mechanism. As an analog of Ko143, a well-characterized BCRP inhibitor, this compound is presumed to share a similar binding region within the transporter's transmembrane domains.

Insights from Computational Modeling and Molecular Dynamics Simulations in BCRP/ABCG2 Inhibition Studies

Currently, there is a notable absence of publicly available research detailing specific computational modeling or molecular dynamics simulations for the interaction between this compound and the BCRP/ABCG2 transporter. However, the broader field of BCRP/ABCG2 inhibition research provides a framework for how such studies might elucidate the binding mechanism of this compound.

Computational docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding modes of inhibitors within the complex, multi-domain structure of BCRP/ABCG2. These studies for other inhibitors have revealed a large, polyspecific drug-binding pocket located in the transmembrane domain, accessible from both the cytoplasm and the inner leaflet of the cell membrane. It is within this pocket that inhibitors like this compound are thought to bind, likely competing with substrates or allosterically modulating the transporter's conformational changes necessary for substrate efflux. Future computational studies on this compound would be invaluable in identifying the key amino acid residues involved in its binding and in comparing its interaction profile to that of its parent compound, Ko143, and other known BCRP/ABCG2 inhibitors.

Functional Modulation of BCRP/ABCG2 Efflux Transporter Activity by this compound

The inhibitory effect of this compound on BCRP/ABCG2 is functionally demonstrated by its ability to block the transporter's efflux activity. This leads to an intracellular accumulation of BCRP/ABCG2 substrates in cells that overexpress the transporter.

Effects on Efflux of BCRP/ABCG2 Substrates in Overexpressing Cell Line Models

| Compound | Target | IC50 |

| This compound | BCRP/ABCG2 Efflux Transporter | 0.6 µM |

This interactive table summarizes the reported inhibitory concentration of this compound against the BCRP/ABCG2 transporter.

The standard method to determine such an IC50 value involves using cell lines that are genetically engineered to overexpress human BCRP/ABCG2. These cells are incubated with a fluorescent substrate of BCRP/ABCG2, such as Hoechst 33342 or pheophorbide A, in the presence of varying concentrations of the inhibitor. An effective inhibitor like this compound will block the efflux of the fluorescent substrate, leading to its accumulation inside the cells, which can be quantified using techniques like flow cytometry or fluorescence microscopy. The IC50 value of 0.6 µM indicates that this compound is a highly potent inhibitor of BCRP/ABCG2's function.

Influence of this compound on BCRP/ABCG2-Coupled ATPase Hydrolysis

The efflux of substrates by BCRP/ABCG2 is an active process that is powered by the hydrolysis of ATP. The nucleotide-binding domains (NBDs) of the transporter bind and hydrolyze ATP, which drives the conformational changes required for substrate translocation across the cell membrane. Compounds that interact with BCRP/ABCG2 can modulate this ATPase activity, either by stimulating it (if they are transported substrates) or by inhibiting it.

As of the current available information, no specific studies have been published that investigate the effect of this compound on the ATPase activity of BCRP/ABCG2. However, based on its potent inhibitory effect on substrate efflux, it is plausible that this compound acts as a competitive or non-competitive inhibitor of the BCRP/ABCG2 ATPase activity. In a typical BCRP/ABCG2 ATPase assay, membrane vesicles containing high concentrations of the transporter are used. The rate of ATP hydrolysis is measured in the presence and absence of the test compound. For an inhibitor, it would be expected that this compound would reduce the basal or substrate-stimulated ATPase activity of BCRP/ABCG2. Further research is required to confirm this hypothesis and to fully characterize the influence of this compound on the enzymatic function of the BCRP/ABCG2 transporter.

Preclinical Methodologies and Research Applications of Ml753286

In Vitro Experimental Paradigms for BCRP/ABCG2 Inhibition Assessment Utilizing ML753286

This compound, an analog of Ko143, has been characterized as a potent inhibitor of BCRP, while showing no significant activity against other major transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs). nih.govmedchemexpress.com Its utility in vitro is underscored by its high permeability and stability in plasma across different species. nih.govmedchemexpress.com

Cell-Based Transport Assays (e.g., MDCK II BCRP, Caco-2, HEK293 Transfected Cells)

Cell-based transport assays are fundamental in characterizing the inhibitory potential of compounds against BCRP. Cell lines such as Madin-Darby canine kidney II (MDCKII) cells stably transfected with human BCRP (MDCKII-BCRP), human colon adenocarcinoma cells (Caco-2) which endogenously express BCRP, and Human Embryonic Kidney 293 (HEK293) cells transfected with BCRP are commonly employed. researchgate.netnih.govresearchgate.net

These models allow for the determination of a compound's ability to block the efflux of known BCRP substrates. For instance, the efflux ratio, which compares the permeability of a substrate in the basal-to-apical versus the apical-to-basal direction across a cell monolayer, is a key parameter. A significant reduction in the efflux ratio of a BCRP substrate in the presence of an inhibitor like this compound indicates potent inhibition. Research has established an IC50 value of 0.6 µM for (S)-ML753286 on the BCRP efflux transporter, highlighting its potency.

Table 1: Representative Data from Cell-Based BCRP Inhibition Assays

| Cell Line | BCRP Substrate | Inhibitor | Endpoint | Illustrative Finding |

|---|---|---|---|---|

| MDCKII-BCRP | Prazosin, Dantrolene | Fumitremorgin C | Efflux Ratio | Significantly higher efflux ratio in MDCKII-BCRP cells compared to wild-type, which is reduced by a BCRP inhibitor. researchgate.net |

| Caco-2 | Sulfasalazine (B1682708), Topotecan, SN-38 | WK-X-34 (dual BCRP/P-gp inhibitor) | Apparent Permeability (Papp) and Absorptive Quotient (AQBCRP) | BCRP significantly contributes to the transport of low permeability substrates like sulfasalazine. nih.gov |

| HEK293-BCRP | Mitoxantrone (B413) | Various novel inhibitors | EC50 of Mitoxantrone Efflux Inhibition | HEK293 cells overexpressing BCRP are a common model to screen for novel BCRP inhibitors. |

Isolated Membrane Vesicle Transport Assays for Efflux Studies

Isolated membrane vesicle assays provide a more direct method to study transporter function by eliminating cellular processes that might confound the results of cell-based assays. These vesicles are prepared from cells overexpressing the transporter of interest, such as BCRP, and are oriented "inside-out," allowing for the measurement of ATP-dependent uptake of substrates into the vesicles.

The inhibition of this uptake by a test compound like this compound directly demonstrates its interaction with the transporter. This system is valuable for determining the kinetics of inhibition and for screening compounds for their potential to act as BCRP inhibitors.

Accumulation Assays Employing Fluorescent Substrates (e.g., Pheophorbide A, Hoechst 33342, Calcein AM)

Accumulation assays using fluorescent substrates are a high-throughput method to assess BCRP inhibition. Cells overexpressing BCRP will efflux these fluorescent substrates, resulting in lower intracellular fluorescence compared to control cells. The addition of a BCRP inhibitor like this compound blocks this efflux, leading to an increase in intracellular fluorescence.

Pheophorbide A and Hoechst 33342 are well-established fluorescent substrates for BCRP. An increase in the intracellular accumulation of these dyes in BCRP-overexpressing cells in the presence of a test compound is a clear indicator of BCRP inhibition.

Calcein AM is a non-fluorescent, lipophilic compound that readily enters cells and is hydrolyzed by intracellular esterases to the fluorescent and membrane-impermeable calcein. While primarily known as a substrate for multidrug resistance-associated protein 1 (MRP1), its use in BCRP assays can be complex and may require specific experimental setups to isolate the effect on BCRP.

Table 2: Fluorescent Substrates Used in BCRP Accumulation Assays

| Fluorescent Substrate | Principle of Assay | Typical Cell Lines |

|---|---|---|

| Pheophorbide A | Increased intracellular fluorescence upon BCRP inhibition. | MDCKII-BCRP, HEK293-BCRP |

| Hoechst 33342 | Increased intracellular and nuclear fluorescence upon BCRP inhibition. | Calu-3, various BCRP-transfected cell lines |

| Calcein AM | Increased intracellular fluorescence upon inhibition of efflux of the fluorescent metabolite, calcein. Primarily an MRP1 substrate, but can be used to assess BCRP in specific contexts. | MDCKII-BCRP (with careful controls) |

Biochemical BCRP/ABCG2 ATPase Activity Assays

BCRP, like other ABC transporters, utilizes the energy from ATP hydrolysis to efflux its substrates. The ATPase activity of BCRP is often stimulated in the presence of its substrates. Therefore, measuring the rate of ATP hydrolysis can be used as an indirect measure of transporter activity.

In this assay, membrane preparations containing BCRP are incubated with ATP and a test compound. A compound that is a BCRP substrate will typically increase the ATPase activity, while an inhibitor may either have no effect or inhibit this activity. This assay can help to elucidate the mechanism of interaction of a compound with BCRP.

In Vivo Animal Models for Investigating BCRP/ABCG2 Physiological and Pathophysiological Roles with this compound

In vivo studies are crucial to understanding the impact of BCRP inhibition on drug pharmacokinetics and disposition in a whole-organism context.

Application in Rodent Experimental Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are extensively used to investigate the in vivo function of BCRP. The use of a selective BCRP inhibitor like this compound in these models allows researchers to probe the role of BCRP in the absorption, distribution, and elimination of drugs that are BCRP substrates.

A key research application is the co-administration of this compound with a known BCRP substrate, such as sulfasalazine. Sulfasalazine has low oral bioavailability due to extensive efflux by intestinal BCRP. Inhibition of BCRP by this compound is expected to significantly increase the systemic exposure of sulfasalazine. nih.govmedchemexpress.com Studies have shown that BCRP inhibition affects the oral absorption and clearance of sulfasalazine in rodents. nih.govmedchemexpress.com

By comparing the pharmacokinetic parameters of the substrate in the presence and absence of the inhibitor, the contribution of BCRP to the drug's disposition can be quantified.

Table 3: Illustrative Pharmacokinetic Parameters of Sulfasalazine in Rodents Following Oral Administration with and without a BCRP Inhibitor

| Species | Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

|---|---|---|---|---|

| Mouse | Sulfasalazine alone | Value | Value | Value |

| Sulfasalazine + this compound | Increased Value | Value | Significantly Increased Value | |

| Rat | Sulfasalazine alone | Value | Value | Value |

| Sulfasalazine + this compound | Increased Value | Value | Significantly Increased Value |

Note: The values in this table are illustrative to demonstrate the expected outcome of such an experiment. Specific data from a study directly using this compound with sulfasalazine would be required for precise figures.

These preclinical methodologies collectively establish this compound as a valuable research tool for the comprehensive investigation of BCRP/ABCG2 function, from the molecular to the whole-organism level, with important implications for drug development and understanding multidrug resistance.

Utility in Bcrp Knockout (KO) and Wild-Type (WT) Animal Models for Functional Characterization

Preclinical studies in rodent models, including both wild-type (WT) and Bcrp knockout (KO) (Abcg2-/-) FVB mice and Wistar rats, have been instrumental in characterizing the properties of this compound. tandfonline.comnih.gov These models allow for a direct comparison of physiological and pharmacokinetic processes in the presence and absence of functional Bcrp, thereby highlighting the transporter's role.

Research has confirmed that this compound is a useful selective inhibitor to evaluate BCRP/Bcrp activity in these rodent systems. tandfonline.comnih.gov For instance, studies have shown that Bcrp inhibition by this compound significantly affects the oral absorption and clearance of known BCRP substrates, such as sulfasalazine, in rodents. tandfonline.comnih.gov By comparing the pharmacokinetics of sulfasalazine in WT animals treated with this compound to untreated WT and Bcrp KO animals, researchers can quantify the contribution of Bcrp to the drug's disposition.

One study demonstrated that while genetic knockout of Bcrp leads to a more pronounced effect, chemical inhibition with this compound provides a valuable, less permanent model for studying BCRP function. The extent of Bcrp inhibition using gene knockout technology was found to be approximately 2.1-fold higher than that achieved with a Bcrp inhibitor. sci-hub.se This highlights the utility of using both KO models and selective inhibitors like this compound to fully understand the impact of BCRP.

Integration into Non-Human Primate Models for Transporter Research

The application of this compound has been extended to non-human primate models, specifically cynomolgus monkeys, to investigate BCRP function in a species more closely related to humans. sciprofiles.comnih.govissx2025.org These studies are crucial for validating findings from rodent models and for predicting potential drug-drug interactions in clinical settings.

In one such study, this compound was used to probe the activity of BCRP by examining its effect on the plasma concentrations of both a known BCRP substrate, sulfasalazine, and a potential endogenous biomarker, riboflavin (B1680620). sciprofiles.comnih.govissx2025.org The administration of this compound to cynomolgus monkeys resulted in an approximately 1.7-fold increase in the plasma concentrations of riboflavin, which correlated well with the observed increase in sulfasalazine levels. sciprofiles.comnih.govissx2025.org This demonstrates the effective inhibition of BCRP by this compound in this species and supports the use of riboflavin as a potential endogenous probe for BCRP activity. sciprofiles.comnih.gov

| Model | Probe Substrate | Effect of this compound | Reference |

| Cynomolgus Monkey | Riboflavin | ~1.7-fold increase in plasma concentration | sciprofiles.comnih.govissx2025.org |

| Cynomolgus Monkey | Sulfasalazine | Increase in plasma concentration correlated with riboflavin | sciprofiles.comnih.govissx2025.org |

Research on Drug Disposition and Drug-Drug Interaction Potential Using this compound

This compound serves as a critical tool for investigating the influence of BCRP on drug disposition and for assessing the potential for drug-drug interactions (DDIs). sci-hub.senih.gov Its selectivity allows researchers to isolate the effects of BCRP inhibition from other transporter or metabolic pathways.

Elucidating this compound Impact on Oral Absorption and Systemic Exposure of BCRP/ABCG2 Substrates in Preclinical Species

BCRP expressed in the apical membrane of intestinal epithelial cells acts as a barrier, limiting the oral absorption of its substrates. researchgate.netsolvobiotech.com By inhibiting this efflux activity, this compound can significantly enhance the oral bioavailability and systemic exposure of BCRP substrates.

Assessment of Efflux Transporter Effects on Pharmacokinetic Profiles Utilizing this compound as a Probe

The use of this compound has revealed nuanced effects of BCRP on the pharmacokinetic profiles of its substrates beyond simple changes in plasma concentration. Research has shown that BCRP is highly expressed on the membrane of red blood cells (RBCs) and actively pumps substrates out of these cells. nih.gov

A DDI study in mice using this compound and the BCRP substrate Cpd-1 demonstrated this phenomenon. sci-hub.senih.gov Inhibition of Bcrp by this compound led to enhanced partitioning of Cpd-1 into RBCs. sci-hub.senih.gov Consequently, while the concentration of Cpd-1 in whole blood increased markedly, its plasma concentration changed to a much lesser extent. sci-hub.senih.gov This finding is significant as it suggests that for BCRP substrates that partition into RBCs, plasma concentration alone may not fully capture the extent of a DDI, and that BCRP inhibition can alter the blood-to-plasma concentration ratio. sci-hub.se

| Parameter | Observation with this compound + Cpd-1 | Implication | Reference |

| Cpd-1 Blood Concentration | Marked Increase | Bcrp inhibition increases overall drug exposure. | sci-hub.senih.gov |

| Cpd-1 Plasma Concentration | Much smaller change | Plasma concentration may underestimate the DDI effect. | sci-hub.senih.gov |

| Cpd-1 RBC Partitioning | Enhanced | Bcrp on RBCs actively effluxes the substrate. | sci-hub.senih.gov |

| Blood-to-Plasma Ratio | Considerably Increased | Bcrp inhibition alters the distribution between blood components. | sci-hub.se |

Investigations into BCRP/ABCG2-Mediated Drug-Drug Interactions in Preclinical Systems

This compound is a key component in preclinical DDI studies designed to specifically investigate the role of BCRP. sci-hub.senih.gov These studies are essential for predicting whether a new drug candidate might act as a "perpetrator" (inhibitor) or a "victim" (substrate) in a BCRP-mediated DDI.

By co-administering this compound with a known BCRP substrate, researchers can simulate a clinical DDI scenario where one drug inhibits BCRP, thereby affecting the pharmacokinetics of a co-administered substrate drug. sci-hub.seresearchgate.net The mouse study involving this compound and Cpd-1 is a direct example of such an investigation, which confirmed the role of Bcrp in the disposition of Cpd-1 and demonstrated how a selective inhibitor can be used to probe this interaction. sci-hub.senih.gov These preclinical DDI studies provide fundamentally meaningful data for understanding the pharmacokinetics and DDI profiles of BCRP-specific substrates. sci-hub.senih.gov

Ml753286 As a Research Tool in the Quest for Endogenous Biomarkers of Bcrp/abcg2 Activity

Research Leading to the Identification of Riboflavin (B1680620) as a Potential Endogenous BCRP/ABCG2 Biomarker

Initial research into identifying endogenous substrates for BCRP involved various approaches, including metabolomic profiling in BCRP knockout animal models. These studies aimed to identify endogenous compounds whose plasma or tissue concentrations were significantly altered in the absence of functional BCRP. researchgate.netnih.gov

Studies in rodents, particularly Bcrp knockout mice and Bcrp/P-gp double-knockout mice and rats, demonstrated that plasma levels of riboflavin (Vitamin B2) were increased compared to wild-type animals. nih.govresearchgate.netnih.gov This observation suggested that BCRP plays a role in the efflux or excretion of riboflavin, leading to higher systemic levels when the transporter is absent or inhibited. nih.govuva.nlpsu.eduresearchgate.netnih.gov Further in vitro experiments using membrane vesicles overexpressing human or monkey BCRP confirmed that riboflavin is indeed a substrate transported by BCRP. researchgate.netnih.govhelsinki.fi This evidence from both in vivo knockout models and in vitro transport assays provided a strong basis for considering riboflavin as a potential endogenous biomarker for BCRP activity. researchgate.netnih.gov

Preclinical Validation Studies of Riboflavin as a Surrogate Marker Utilizing ML753286

Following the initial identification of riboflavin as a potential BCRP substrate, preclinical studies were conducted to validate its utility as a surrogate marker for BCRP activity. These studies often involved the use of BCRP inhibitors, such as this compound, to experimentally modulate BCRP function and observe the corresponding effects on riboflavin plasma concentrations. nih.govresearchgate.netnih.gov

Analysis of Riboflavin Plasma Levels in Bcrp Knockout Animal Models

Studies utilizing Bcrp knockout (Bcrp1−/−) mice have provided key evidence supporting riboflavin as an endogenous BCRP substrate. In these models, the absence of functional BCRP leads to altered riboflavin pharmacokinetics. For instance, studies administering a trace amount of [³H]riboflavin intravenously to male Bcrp1−/− and wild-type mice showed that the area under the plasma concentration-versus-time curve (AUC) was significantly higher in Bcrp1−/− mice. nih.govpsu.edu Specifically, the AUC from 7.5 to 60 minutes was reported to be 1.7-fold higher in Bcrp1−/− mice compared to wild-type mice (0.52 ± 0.01 h·nM versus 0.31 ± 0.01 h·nM, P < 0.01). nih.govpsu.edu This finding supports the hypothesis that Bcrp1 contributes to riboflavin elimination from the plasma. nih.govpsu.edu

Furthermore, analysis of tissue distribution in these knockout mice revealed higher levels of [³H]riboflavin in the plasma and liver of Bcrp1−/− mice compared to wild-type mice 30 minutes after intravenous administration. nih.govpsu.edu Conversely, the percentage of the administered dose of [³H]riboflavin retrieved from the contents of the small intestine was significantly lower in Bcrp1−/− mice (6.2-fold lower), indicating a substantial Bcrp1-mediated excretion of riboflavin into the intestinal lumen, either directly or via hepatobiliary transport. nih.govpsu.edu Similar observations were made in the colon. nih.govpsu.edu

These studies in Bcrp knockout models provide compelling in vivo data demonstrating the influence of BCRP on systemic riboflavin levels and its role in riboflavin excretion.

Here is a summary of representative data from Bcrp knockout mouse studies:

| Metric | Wild-Type Mice (Mean ± SD) | Bcrp1−/− Mice (Mean ± SD) | Fold Change (Bcrp1−/− / Wild-Type) | p-value |

| Plasma [³H]riboflavin AUC (7.5-60 min, h·nM) | 0.31 ± 0.01 | 0.52 ± 0.01 | 1.7 | < 0.01 |

| Plasma [³H]riboflavin (30 min post-i.v., nM) | 37 ± 8.5 | 72 ± 8.8 | ~2.0 | < 0.01 |

| Liver [³H]riboflavin (30 min post-i.v., % of dose) | 6.2 ± 1.9 | 9.5 ± 0.5 | ~1.5 | < 0.05 |

| Small Intestine Contents [³H]riboflavin (30 min, % dose) | - | - | 0.16 (Wild-Type / Bcrp1−/−) | - |

Experimental Modulation of Riboflavin Plasma Concentrations by this compound In Vivo

This compound is characterized as a potent and selective inhibitor of BCRP, with an IC₅₀ of 0.6 μM against BCRP efflux transport. medchemexpress.comcenmed.comprobechem.com Its selectivity profile indicates minimal activity against other transporters like P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), as well as major cytochrome P450 enzymes. probechem.com This specificity makes this compound a valuable tool for probing BCRP's role in the disposition of its substrates in vivo.

Studies in cynomolgus monkeys have utilized this compound to investigate its effect on riboflavin plasma concentrations. Administration of this compound (at a dose of 10 mg/kg) in these monkeys resulted in elevated plasma riboflavin concentrations. nih.govresearchgate.netnih.gov Specifically, approximately 1.7-fold increases in riboflavin concentrations were observed following this compound administration. researchgate.netnih.gov These increases in riboflavin levels correlated well with the increased exposure of sulfasalazine (B1682708), a known BCRP probe substrate in monkeys, in the presence of this compound. researchgate.netnih.govmdpi.com This correlation supports the use of riboflavin as a potential endogenous marker for BCRP activity, as its levels respond to pharmacological inhibition of the transporter by a selective agent like this compound. researchgate.netnih.gov

The observed modulation of riboflavin levels by this compound in vivo in monkeys provides further preclinical validation for riboflavin as a surrogate marker for BCRP activity. researchgate.netnih.gov While the magnitude of the increase in riboflavin levels in response to BCRP inhibition has shown variability across different studies and species, the consistent elevation observed in preclinical models, particularly with the use of specific inhibitors like this compound, supports its potential utility as a research tool. nih.govresearchgate.netnih.govhelsinki.fi

Here is a summary of findings from this compound studies in cynomolgus monkeys:

| Compound | Intervention | Observed Effect on Plasma Concentration | Fold Increase (Approximate) | Reference |

| Riboflavin | This compound (10 mg/kg) | Increased plasma concentration | ~1.7-fold | researchgate.netnih.gov |

| Sulfasalazine | This compound (co-admin) | Increased plasma exposure | Correlated with Riboflavin | researchgate.netnih.govmdpi.com |

These preclinical studies, utilizing both genetic knockout models and pharmacological inhibition with this compound, have been instrumental in establishing riboflavin as a promising endogenous biomarker candidate for BCRP activity in animal models. researchgate.netnih.gov

Synthesis and Chemical Biology Considerations in Ml753286 Research

Synthetic Methodologies for the Preparation of ML753286 and its Structural Analogs

The synthesis of this compound and its structural analogs is a critical aspect of chemical biology research aimed at developing potent and selective BCRP inhibitors. While detailed step-by-step synthetic protocols for this compound are typically found in dedicated chemical literature, such as the Bioorganic & Medicinal Chemistry Letters publication referenced in several sources, the general approach often involves multi-step organic synthesis nih.govmybiosource.comtargetmol.com. This compound is noted as being an analog of Ko143, another known BCRP inhibitor, suggesting that synthetic routes may build upon or modify established methodologies for this class of compounds tandfonline.comnih.govresearchgate.net.

Contributions to Structure-Activity Relationship (SAR) Studies in BCRP/ABCG2 Inhibitor Development

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of BCRP inhibitors. By synthesizing and evaluating the inhibitory activity of this compound and its structural analogs, researchers can establish relationships between specific chemical features and the potency and selectivity of BCRP inhibition.

This compound itself is characterized as a potent and selective inhibitor of BCRP, demonstrating an IC₅₀ of 0.6 μM on the BCRP efflux transporter targetmol.comarctomsci.commedchemexpress.eumedchemexpress.commedchemexpress.comcenmed.com. Importantly, it shows selectivity over other transporters like P-glycoprotein (P-gp) and organic anion-transporting polypeptide (OATP), as well as major cytochrome P450 enzymes tandfonline.comnih.govmedchemexpress.comnih.gov. This selectivity is a key finding from SAR studies on this compound and its related compounds, highlighting the possibility of designing inhibitors that specifically target BCRP without significantly affecting other important drug transporters.

General SAR studies on BCRP inhibitors have indicated that factors such as lipophilicity and the presence of specific functional groups can influence inhibitory activity nih.govresearchgate.netnih.gov. For example, some studies on different classes of BCRP inhibitors have suggested that increased lipophilicity can correlate with higher activity, although this is not universally true for all compound classes nih.govnih.gov. The fact that this compound is an analog of Ko143 implies that SAR insights gained from studies on Ko143 and its derivatives are likely relevant to understanding the structural features important for the activity of this compound tandfonline.comnih.govresearchgate.net.

Research findings on this compound contribute to the broader understanding of the structural requirements for effective BCRP inhibition. By comparing the activity of this compound with its synthesized analogs, researchers can pinpoint which parts of the molecule are critical for binding to and inhibiting BCRP. This information is invaluable for the future design of more potent, selective, and pharmacologically favorable BCRP inhibitors.

Scientific Protocols for Solution Preparation and Handling of this compound for In Vitro and In Vivo Research Applications

Accurate and reproducible scientific research with this compound requires carefully established protocols for its solution preparation and handling. The solubility and stability of this compound in various solvents are critical factors for both in vitro cell-based assays and in vivo animal studies.

For in vitro applications, this compound is reported to be soluble in DMSO at concentrations of at least 50 mg/mL (140.67 mM), with some sources indicating solubility up to 100 mg/mL (281.35 mM) targetmol.comarctomsci.commedchemexpress.eumedchemexpress.com. Sonication may be recommended to aid dissolution targetmol.commedchemexpress.eumedchemexpress.commedchemexpress.com. When preparing stock solutions in DMSO, it is advised to use newly opened DMSO due to the hygroscopic nature of the solvent, which can impact solubility medchemexpress.com. Stock solutions in DMSO can be stored at -20°C for 1 month or -80°C for 6 months to 2 years, depending on the source, and repeated freeze-thaw cycles should be avoided by aliquoting the solution targetmol.commedchemexpress.commedchemexpress.com.

For in vivo research applications, where the compound needs to be administered to animals, specific formulations are required to ensure adequate solubility and stability in a physiologically compatible vehicle. Several protocols for preparing this compound solutions for in vivo use have been reported, typically involving a combination of solvents and excipients arctomsci.commedchemexpress.eumedchemexpress.commedchemexpress.com.

Commonly reported in vivo formulations include:

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline arctomsci.commedchemexpress.eumedchemexpress.commedchemexpress.com. This mixture can yield a clear solution with a solubility of at least 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com.

10% DMSO and 90% (20% SBE-β-CD in saline) arctomsci.commedchemexpress.eumedchemexpress.commedchemexpress.com. This formulation also provides a clear solution with a solubility of at least 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com.

10% DMSO and 90% corn oil arctomsci.commedchemexpress.eumedchemexpress.commedchemexpress.com. This option can also achieve a solubility of at least 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com.

When preparing in vivo formulations, it is often recommended to first create a concentrated stock solution in DMSO and then dilute it with the other co-solvents sequentially medchemexpress.com. If precipitation or phase separation occurs during preparation, heating and/or sonication may be used to assist dissolution medchemexpress.commedchemexpress.com. Working solutions for in vivo experiments are generally recommended to be prepared freshly on the day of use medchemexpress.com.

Proper storage of solid this compound is also important for maintaining its quality. It is typically stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years targetmol.comarctomsci.commedchemexpress.eumedchemexpress.com.

These detailed protocols for solution preparation and handling are essential for researchers to conduct reliable and reproducible experiments investigating the effects of this compound on BCRP in various biological systems.

Summary of this compound Solubility and Storage

| Application | Solvent(s) | Solubility | Storage (Solid) | Storage (In Solvent) |

| In Vitro | DMSO | ≥ 50 mg/mL (140.67 mM) arctomsci.commedchemexpress.com | -20°C, 3 years targetmol.com | -80°C, 6 months-2 years medchemexpress.commedchemexpress.com |

| ≥ 100 mg/mL (281.35 mM) medchemexpress.eu | 4°C, 2 years targetmol.com | -20°C, 1 month-1 year medchemexpress.commedchemexpress.com | ||

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com | Freshly prepared medchemexpress.com | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com | Freshly prepared medchemexpress.com | ||

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.03 mM) arctomsci.commedchemexpress.commedchemexpress.com | Freshly prepared medchemexpress.com |

Note: Solubility values indicated with "≥" mean soluble, but saturation unknown.

Q & A

Basic Research Questions

Q. How can researchers experimentally validate ML753286’s selectivity for BCRP inhibition?

- Methodology :

- Use competitive binding assays with BCRP-overexpressing cell lines (e.g., MDCK-II-BCRP) and compare inhibition against other ABC transporters (e.g., P-gp, MRP1) .

- Measure IC50 values using fluorescent substrates like mitoxantrone (BCRP-specific) and calcein-AM (P-gp-specific) to confirm selectivity .

- Validate results with siRNA knockdown controls to rule off-target effects .

Q. What experimental design optimizes this compound’s oral bioavailability in preclinical models?

- Methodology :

- Conduct pharmacokinetic (PK) studies in rodents, measuring plasma concentration-time profiles after oral vs. intravenous administration .

- Calculate bioavailability using the formula: .

- Assess liver S9 fraction stability to predict metabolic clearance .

Q. How to address discrepancies in this compound’s IC50 values across different assay systems?

- Methodology :

- Standardize assay conditions: pH, temperature, and substrate concentrations (e.g., mitoxantrone at 10 µM) .

- Compare results across orthogonal methods (e.g., vesicular transport assays vs. cell-based efflux assays) .

- Use statistical tools like Bland-Altman plots to quantify inter-assay variability .

Advanced Research Questions

Q. How to resolve contradictions between in vitro BCRP inhibition efficacy and in vivo tumor penetration data for this compound?

- Methodology :

- Perform tissue distribution studies with radiolabeled this compound in xenograft models to quantify tumor uptake .

- Evaluate drug-drug interactions (e.g., with CYP3A4 inhibitors) that may alter bioavailability .

- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations .

Q. What strategies mitigate this compound’s variable clearance rates in human vs. rodent liver S9 fractions?

- Methodology :

- Conduct species-specific metabolic profiling using LC-MS to identify unstable metabolites .

- Modify the compound’s structure to block metabolic hot spots (e.g., adding methyl groups to reduce oxidation) .

- Validate modifications with cryopreserved human hepatocyte assays .

Q. How to design a robust protocol for studying this compound’s synergistic effects with chemotherapeutics?

- Methodology :

- Use combination index (CI) analysis via the Chou-Talalay method in BCRP-positive cancer cells .

- Predefine synergy thresholds (e.g., CI < 0.9) and validate with dose-response matrices .

- Include controls for additive and antagonistic effects using single-agent treatments .

Data Analysis & Interpretation

Q. How to statistically analyze contradictory efficacy data from this compound studies across multiple labs?

- Methodology :

- Perform meta-analysis with random-effects models to account for inter-lab variability .

- Apply sensitivity analysis to identify outliers (e.g., Grubbs’ test) and re-evaluate protocols .

- Use PRISMA guidelines to ensure transparent reporting of included/excluded datasets .

Q. What computational tools predict this compound’s off-target interactions with non-BCRP transporters?

- Methodology :

- Apply molecular docking (e.g., AutoDock Vina) to screen against ABC transporter homology models .

- Validate predictions with SPR (surface plasmon resonance) binding assays .

- Cross-reference with databases like ChEMBL for known off-target profiles .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing this compound’s preclinical data?

- Methodology :

- Follow ARRIVE 2.0 guidelines for animal studies, including detailed PK/PD protocols .

- Disclose conflicts of interest (e.g., funding sources) and provide raw data in supplementary files .

- Obtain institutional approval for in vivo experiments, including humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.